Pyran
Pyrans are a class of organic compounds with a five-membered heterocyclic ring that contains at least one oxygen atom. These compounds exhibit diverse structural variations and functional groups, making them versatile in various applications across pharmaceuticals, agrochemicals, and natural products. Pyranyl derivatives often act as key intermediates due to their ability to participate in numerous chemical reactions such as Diels-Alder cycloadditions and condensation reactions.
In the pharmaceutical industry, pyrans are recognized for their potential use in drug design, particularly in the development of antifungal agents, anti-inflammatory drugs, and analgesics. Their structural flexibility allows chemists to introduce various functional groups to modulate pharmacological properties, including lipophilicity, solubility, and biological activity.
Additionally, pyrans have found applications in agrochemicals for their pesticidal and fungicidal activities. The presence of an oxygen atom within the ring confers unique electronic properties that can be exploited to create selective herbicides and insecticides. Furthermore, certain pyran derivatives are also explored for their antioxidant and anti-cancer potential, highlighting their importance in both synthetic and natural product chemistry.
Overall, the versatility of pyrans lies in their ability to serve as scaffolds for diverse chemical structures with a wide range of biological activities, making them invaluable tools in modern organic synthesis.

Struktur | Chemischer Name | CAS | MF |
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5,12-Epoxy-3,7(11)-cadinadiene-8,12,13-triol; (1β,5β,6α,8α,10β,12α)-form, 12-Me ether | 1623458-69-4 | C16H24O4 |
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Waol B | 173531-74-3 | C14H20O5 |
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Wortmannilactone G | 1158984-61-2 | C27H38O6 |
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Cacospongionolide F | 247151-66-2 | C25H36O4 |
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Cochlioquinone A; 11-Deoxy, 7,11-didehydro | 948570-64-7 | C30H42O7 |
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Cochlioquinone A; 11-Deoxy, 7,11-didehydro, 20-ketone, O-de-Ac | 1969269-19-9 | C28H38O6 |
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Costatone B | 1609167-83-0 | C10H13BrCl2O |
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1,3,10,11-Tetrahydroxy-4,8-iridadien-7-one; (1β,3α)-form, 1,3,11-Tri-Me ether | 909131-48-2 | C13H18O6 |
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2-Oxabicyclo[2.2.1]heptane-3-carboxylic acid | 2168525-36-6 | C7H10O3 |
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1984-73-2 | C6H8O2 |
Verwandte Literatur
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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3. Back matter
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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